molecular formula C14H10Cl2O3 B1651422 4-(3,5-Dichlorophenyl)-3-methoxybenzoic acid CAS No. 1261914-31-1

4-(3,5-Dichlorophenyl)-3-methoxybenzoic acid

Cat. No.: B1651422
CAS No.: 1261914-31-1
M. Wt: 297.1
InChI Key: DNBGJSAPDALGAH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. This designation clearly indicates the presence of a dichlorophenyl substituent at the 4-position and a methoxy group at the 3-position of the benzoic acid core structure. The Chemical Abstracts Service has assigned this compound the registry number 1261914-31-1, which serves as its unique chemical identifier in scientific databases and regulatory systems.

Alternative nomenclature systems provide additional naming conventions for this compound. The systematic name 3',5'-Dichloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid represents an alternative approach that emphasizes the biphenyl structural framework. The compound is also referenced by the identifier DTXSID30691283 in toxicological databases, reflecting its inclusion in environmental and safety assessment programs.

The molecular database number MFCD18321920 provides another standardized reference for this compound in chemical inventory systems. These various identification systems ensure comprehensive tracking and reference capabilities across different scientific and regulatory contexts, facilitating accurate communication and data exchange among researchers and institutions worldwide.

Identification Parameter Value
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Registry Number 1261914-31-1
Alternative Systematic Name 3',5'-Dichloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Toxicology Database Identifier DTXSID30691283
Molecular Database Number MFCD18321920

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₄H₁₀Cl₂O₃, indicating the presence of fourteen carbon atoms, ten hydrogen atoms, two chlorine atoms, and three oxygen atoms. This composition reflects the complex aromatic structure incorporating both the benzoic acid functionality and the substituted phenyl ring system.

Molecular weight determinations from multiple sources provide consistent values, with measurements reported as 297.1 grams per mole and 297.13 grams per mole. These slight variations reflect different levels of precision in analytical determinations but confirm the compound's molecular mass within acceptable uncertainty ranges. The molecular weight calculation can be verified through summation of individual atomic masses: (14 × 12.011) + (10 × 1.008) + (2 × 35.453) + (3 × 15.999) = 297.13 grams per mole.

The elemental composition analysis reveals specific mass percentages for each constituent element. Carbon comprises approximately 56.6 percent of the total molecular mass, reflecting the predominantly aromatic character of the compound. Hydrogen contributes 3.4 percent, while chlorine accounts for 23.9 percent and oxygen represents 16.1 percent of the molecular weight. These proportions underscore the significant influence of the halogen substituents on the compound's overall properties.

Commercial availability data indicates purity specifications ranging from 95 percent to 98 percent for research-grade samples. These purity levels meet standard requirements for analytical and synthetic applications, ensuring reliable performance in experimental protocols and chemical transformations.

Molecular Parameter Value
Molecular Formula C₁₄H₁₀Cl₂O₃
Molecular Weight 297.13 g/mol
Carbon Content 56.6%
Hydrogen Content 3.4%
Chlorine Content 23.9%
Oxygen Content 16.1%
Research Grade Purity 95-98%

Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound was not extensively detailed in the available sources, conformational analysis can be inferred from the structural characteristics of related compounds and general principles governing substituted benzoic acid behavior. The compound's structure features two aromatic rings connected through a direct carbon-carbon bond, creating a biphenyl-like framework that allows for rotational flexibility around the inter-ring connection.

The presence of the carboxylic acid group introduces potential for hydrogen bonding interactions, which significantly influence crystal packing arrangements and solid-state properties. The methoxy substituent at the 3-position relative to the carboxylic acid creates steric and electronic effects that modify the compound's conformational preferences and intermolecular interactions in crystalline forms.

Dichlorophenyl substitution patterns affect molecular geometry through both steric hindrance and electronic effects. The 3,5-dichloro substitution pattern on the phenyl ring creates a symmetrical electronic environment that influences the compound's dipole moment and crystal field interactions. These chlorine atoms, being electronegative and relatively large, contribute to both van der Waals interactions and potential halogen bonding in crystalline arrangements.

Three-dimensional conformational studies of analogous compounds suggest that the dihedral angle between the two aromatic rings can vary significantly depending on crystal packing forces and intramolecular interactions. The methoxy group orientation relative to the aromatic plane represents another conformational degree of freedom that influences overall molecular shape and intermolecular recognition patterns.

Electronic Structure and Substituent Effects

The electronic structure of this compound is characterized by complex interactions between multiple substituent groups that modulate the compound's chemical reactivity and physical properties. Understanding these electronic effects requires analysis of both inductive and resonance contributions from the various functional groups present in the molecular framework.

The carboxylic acid functionality serves as the primary acidic center, with its dissociation behavior significantly influenced by substituent effects from both the methoxy and dichlorophenyl groups. According to established principles of substituent effects on carboxylic acid acidity, electron-withdrawing groups increase acidity while electron-donating groups decrease acidity. The methoxy group at the 3-position exhibits electron-donating character through resonance effects while simultaneously showing weak electron-withdrawing character through inductive effects.

Hammett sigma constants provide quantitative measures of substituent electronic effects in aromatic systems. For methoxy groups, the meta position sigma value is approximately 0.12, indicating modest electron-withdrawing inductive effects, while the para position value of -0.27 reflects stronger electron-donating resonance effects. These parameters help predict the electronic influence of the methoxy substituent on the carboxylic acid group's acidity and reactivity.

The dichlorophenyl substituent contributes significant electron-withdrawing character through both inductive and resonance mechanisms. Chlorine atoms exhibit substantial electronegativity (sigma meta = 0.37, sigma para = 0.23), creating strong inductive electron withdrawal that stabilizes the carboxylate anion formed upon acid dissociation. This stabilization effect increases the compound's acidity compared to unsubstituted benzoic acid, which has a dissociation constant value of 4.2.

The combined electronic effects of the methoxy and dichlorophenyl substituents create a complex electronic environment where competing influences determine the overall acid strength and reactivity patterns. The electron-withdrawing character of the dichlorophenyl group likely dominates over the electron-donating effects of the methoxy group, resulting in enhanced acidity relative to simple benzoic acid derivatives.

Resonance structures analysis reveals multiple pathways for electron delocalization throughout the aromatic system. The carboxylate anion can delocalize negative charge into both aromatic rings through extended conjugation, with the dichlorophenyl ring providing particularly effective stabilization through its electron-deficient character. The methoxy group participates in resonance donation to its attached aromatic ring, creating partial positive character that enhances electrophilic reactivity at specific positions.

Electronic Parameter Methoxy Group Dichlorophenyl Group
Inductive Effect Weak Withdrawing Strong Withdrawing
Resonance Effect Strong Donating Moderate Withdrawing
Hammett Sigma (meta) +0.12 +0.37 (per Cl)
Hammett Sigma (para) -0.27 +0.23 (per Cl)
Net Effect on Acidity Decreasing Increasing

The electronic structure analysis indicates that this compound exhibits enhanced acidity compared to benzoic acid due to the dominant electron-withdrawing effects of the dichlorophenyl substituent. This electronic modification influences not only acid-base behavior but also reactivity patterns in electrophilic and nucleophilic aromatic substitution reactions, making the compound a valuable synthetic intermediate with predictable reactivity characteristics.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-13-6-8(14(17)18)2-3-12(13)9-4-10(15)7-11(16)5-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBGJSAPDALGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691283
Record name 3',5'-Dichloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-31-1
Record name 3',5'-Dichloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(3,5-Dichlorophenyl)-3-methoxybenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₂Cl₂O₄
  • Molecular Weight : Approximately 327.16 g/mol
  • Structural Features : The compound contains a dichlorophenyl group and a methoxybenzoic acid moiety, which contribute to its unique chemical properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can modulate the activity of cellular receptors, influencing various signaling pathways.
  • Gene Expression Alteration : The compound may affect the transcription and translation processes of specific genes, leading to changes in cell behavior.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

  • Against Bacteria : The compound has demonstrated moderate antibacterial activity against Gram-positive bacterial strains.
  • Against Fungi : It has also been tested against Candida albicans, showing promising results .

Anticancer Properties

The anticancer potential of this compound is under investigation. Preliminary studies suggest:

  • Cell Viability : In cell viability assays, this compound exhibited low cytotoxicity at concentrations up to 100 μM, indicating a selective action against cancer cells without affecting normal cells significantly .
  • Mechanistic Insights : The compound's efficacy may be linked to its ability to modulate key signaling pathways involved in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications:

  • Inhibition Studies : A study on benzoic acid derivatives showed that similar structures could activate proteolytic pathways in human fibroblasts, suggesting a potential mechanism for the observed biological activities .
  • Structural Activity Relationship (SAR) : Research on related compounds emphasizes the importance of specific structural features for enhancing biological activity. Variants with different substituents have shown varying degrees of potency against microbial strains and cancer cells .

Summary of Biological Activities

The following table summarizes the key biological activities and findings related to this compound:

Activity TypeObservations
AntimicrobialModerate activity against Gram-positive bacteria and Candida albicans
AnticancerLow cytotoxicity in high concentrations; selective inhibition of cancer cell proliferation
Enzyme InteractionPotential modulation of metabolic enzymes and cellular receptors
Gene ExpressionPossible alteration in gene transcription affecting cancer progression

Scientific Research Applications

Chemical and Material Science Applications

1.1 Synthesis of Complex Organic Molecules
The compound serves as a crucial building block in organic synthesis. Its structure allows for the modification and derivatization to create more complex molecules that may possess desirable properties for various applications .

1.2 Catalysis
In catalysis, 4-(3,5-Dichlorophenyl)-3-methoxybenzoic acid can act as a ligand to enhance the efficiency of catalytic reactions. This application is particularly relevant in organic transformations where specific reactivity is required.

1.3 Advanced Materials Development
The compound is utilized in the synthesis of advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices can improve mechanical and thermal stability, making it suitable for high-performance materials .

Biological and Medicinal Applications

2.1 Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Various studies have explored its effects on different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic applications .

2.2 Drug Development
Given its structural features, this compound is a candidate for developing new pharmaceuticals targeting inflammatory and infectious diseases. Its mechanism of action typically involves interactions with specific enzymes or receptors, modulating their activity to exert therapeutic effects .

2.3 Biochemical Probes
In biochemical studies, the compound can function as a probe to study enzyme activities and receptor interactions. This application is vital for understanding biological pathways and developing new therapeutic strategies .

Agricultural Chemistry Applications

3.1 Herbicide Development
The compound's potential as a herbicide or pesticide is being explored due to its structural characteristics that may inhibit plant growth or pest viability. This application could lead to the development of more effective agricultural chemicals with reduced environmental impact .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound against human cancer cell lines. Results indicated significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for further drug development .

Case Study 2: Material Science

Research on the incorporation of this compound into polymer matrices demonstrated enhanced thermal stability and mechanical properties compared to traditional materials. The findings suggest that such modifications could lead to innovative applications in electronics and aerospace industries.

Data Tables

Application AreaSpecific Use CaseKey Findings
Chemical SynthesisBuilding block for complex organic moleculesEssential for creating derivatives with varied functionalities
CatalysisLigand in catalytic reactionsIncreases reaction efficiency in organic transformations
Drug DevelopmentAnticancer drug candidateSignificant cytotoxicity against cancer cell lines
Agricultural ChemistryPotential herbicideMay inhibit growth of certain plants/pests
Material ScienceEnhancing polymer propertiesImproved thermal stability observed in studies

Comparison with Similar Compounds

Key Findings :

  • For reference, (3,4-dimethoxy)phenylacetic acid has a pKa of 4.33, suggesting similar trends .
  • Bioactivity : Dichlorophenyl benzoic acids (e.g., dCPB1–dCPB6) are studied for antimicrobial activity. The position of the dichlorophenyl group significantly impacts efficacy; for example, dCPB3 (para-substituted phenyl) may exhibit distinct binding interactions compared to ortho-substituted analogs .

Methoxy-Substituted Analogs

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid (YB-2226)

This compound (CAS: 1261954-74-8) differs from YB-2223 in the placement of the methoxy group (C5 vs. C3) and dichlorophenyl group (C3 vs. C4) (Table 2):

Property YB-2223 YB-2226
Substituent Positions 4-(3,5-dichlorophenyl), 3-OCH3 3-(3,5-dichlorophenyl), 5-OCH3
Molecular Weight 327.2 (calc.) 327.2 (calc.)
Steric Effects Methoxy at C3 increases hindrance near COOH Methoxy at C5 reduces steric clash

Key Findings :

  • The C3 methoxy in YB-2223 may reduce solubility in polar solvents compared to YB-2226 due to proximity to the carboxylic acid group.
  • Steric hindrance near the COOH group in YB-2223 could influence receptor binding in biological systems.

Functionalized Derivatives in Agrochemicals

A structurally distinct but functionally relevant compound is 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid (Fluralaner intermediate), which incorporates an isoxazole ring and trifluoromethyl group . Unlike YB-2223, this compound demonstrates broader applications in pest control due to its trifluoromethyl and heterocyclic moieties .

Preparation Methods

Suzuki-Miyaura Cross-Coupling Strategy

Reaction Overview

The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups via palladium-catalyzed coupling. For 4-(3,5-dichlorophenyl)-3-methoxybenzoic acid, this method involves:

  • Halogenated precursor : 3-Methoxy-4-bromobenzoic acid or its ester.
  • Boronic acid : 3,5-Dichlorophenylboronic acid.
  • Catalytic system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₃PO₄).
Procedure (Adapted from)
  • Protection of carboxylic acid : Convert 3-methoxy-4-bromobenzoic acid to methyl ester using SOCl₂/MeOH.
  • Coupling : React methyl 3-methoxy-4-bromobenzoate with 3,5-dichlorophenylboronic acid in 1,4-dioxane/H₂O (4:1) at 80–90°C for 12–24 hours.
  • Deprotection : Hydrolyze the ester with NaOH/EtOH to yield the free acid.

Key Data :

Parameter Value Source
Yield 65–78%
Catalyst Loading 2–5 mol% Pd
Reaction Time 12–24 hours

Friedel-Crafts Acylation Approach

Reaction Design

This method leverages electrophilic aromatic substitution to install the 3,5-dichlorophenyl group:

  • Acylating agent : 3,5-Dichlorobenzoyl chloride.
  • Aromatic substrate : 3-Methoxybenzoic acid derivative.
Procedure (Derived from)
  • Activation : Generate 3,5-dichlorobenzoyl chloride via treatment of 3,5-dichlorobenzoic acid with SOCl₂.
  • Acylation : React with 3-methoxybenzoic acid in AlCl₃/CH₂Cl₂ at 0°C to RT.
  • Workup : Quench with H₂O, extract with EtOAc, and purify via recrystallization (DMF/acetonitrile).

Challenges :

  • Regioselectivity issues due to competing directing effects of -OCH₃ and -COOH.
  • Mitigation: Use bulky Lewis acids (e.g., FeCl₃) or low temperatures.

Key Data :

Parameter Value Source
Yield 45–60%
Purity >95% (HPLC)

Stepwise Functionalization Route

Sequential Substitution

This modular approach builds the molecule through discrete transformations:

Step 2: Aryl Coupling
  • Coupling : Use Ullmann or Negishi conditions to attach 3,5-dichlorophenylzinc bromide.
Step 3: Carboxylic Acid Formation
  • Oxidation : If starting from aldehyde, oxidize with KMnO₄/H₂SO₄.

Advantages :

  • Flexibility in intermediate purification.
  • Higher regiocontrol compared to one-pot methods.

Solvent and Catalytic Optimization

Solvent Systems

  • Polar aprotic solvents : DMF, DMSO (for coupling reactions).
  • Recrystallization : DMF/acetonitrile (1:9) followed by MeOH/H₂O (3:1).

Catalysts

Catalyst Efficiency (Yield) Conditions Source
Pd(PPh₃)₄ 70–78% 80°C, 24 hours
FeCl₃ 50–60% RT, 6 hours

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Benefits : Enhanced heat/mass transfer, reduced reaction times.
  • Example : Tubular reactor with Pd/C catalyst for Suzuki coupling.

Cost Analysis

Component Cost per kg (USD) Notes
3,5-Dichlorophenylboronic acid 220–300 Major cost driver
Pd catalysts 500–800 Recovery critical

Challenges and Mitigations

Common Issues

  • Protodeboronation : Minimized by using excess boronic acid and inert atmospheres.
  • Ester hydrolysis : Controlled via pH adjustment (pH 7–8) during workup.

Scalability

  • Catalyst recycling : Pd recovery via filtration or extraction.
  • Solvent reuse : DMF and dioxane distilled for repeated batches.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,5-Dichlorophenyl)-3-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by methoxylation. Key steps include:

  • Chlorination : Use 3,5-dichlorophenylmagnesium bromide in a Grignard reaction with methyl 3-methoxybenzoate under anhydrous THF at 0–5°C .
  • Hydrolysis : Acidic hydrolysis (HCl/H₂O, reflux) to convert the ester to the carboxylic acid. Yield optimization (70–85%) requires strict control of temperature and stoichiometric ratios .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons in the dichlorophenyl group at δ 7.2–7.5 ppm) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Exact mass matching [M-H]⁻ at m/z 299.965 (calculated for C₁₄H₉Cl₂O₃) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility (≤0.1 mg/mL in PBS pH 7.4). Use DMSO for stock solutions (≤10 mM), with sonication to prevent aggregation .
  • Stability : Stable at −20°C for >6 months. Degrades at pH >8 (hydrolysis of methoxy group). Monitor via stability-indicating HPLC methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify the dichlorophenyl group (e.g., replace Cl with F, CF₃) or methoxy position. Use Suzuki coupling for aryl substitutions .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2) or antimicrobial screens (MIC against S. aureus). Compare IC₅₀ values using nonlinear regression analysis .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., PDB: 7HL) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line authentication, serum-free media).
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) to identify confounding variables (e.g., solvent effects) .
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways and rule off-target effects .

Q. How can crystallographic data inform the design of co-crystals or salts to enhance bioavailability?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Determine hydrogen-bonding motifs (e.g., carboxylic acid dimerization). Use Mercury software to analyze packing efficiency .
  • Salt Formation : Screen with pharmaceutically acceptable counterions (e.g., sodium, lysine). Assess solubility via phase-solubility diagrams .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(3,5-Dichlorophenyl)-3-methoxybenzoic acid
Reactant of Route 2
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4-(3,5-Dichlorophenyl)-3-methoxybenzoic acid

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